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Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

For Immediate Release

This guide provides a detailed spectroscopic comparison of the starting material, (2-
Bromoethyl)cyclohexane, and its corresponding substitution product, 2-Cyclohexylethanol.
This document is intended for researchers, scientists, and professionals in the field of drug
development and organic synthesis. The guide offers a clear, data-driven analysis of the
transformation, utilizing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Bromoethyl)cyclohexane
and 2-Cyclohexylethanol, facilitating a direct comparison of their characteristic spectral
features.

Table 1: Infrared (IR) Spectroscopy Data
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(2-
Functional Group Bromoethyl)cyclohex  2-Cyclohexylethanol  Interpretation
ane
Appearance of a
broad O-H stretch is a
O-H Stretch Absent ~3350 cm~1 (broad) clear indicator of the

alcohol functional

group in the product.

C-H Stretch (sp?3)

Present in both
starting material and

~2850-2930 cm~1 ~2850-2930 cm~1 product, characteristic
of the cyclohexane

and ethyl moieties.

Disappearance of the

C-Br stretch confirms

C-Br Stretch ~650 cm~1 Absent
the substitution of the
bromine atom.
Appearance of the C-
O stretch is another
C-O Stretch Absent ~1050 cm™1 key indicator of the

formation of the

alcohol.

Table 2: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Chemical Shifts in ppm)
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Proton Environment

(2-
Bromoethyl)cyclohex
ane (in CDCls)

2-Cyclohexylethanol

) Interpretation
(in CDCls)

-CH2-Br

~3.4 ppm (1)

The downfield triplet

corresponding to the
Absent protons adjacent to
the bromine

disappears.

-CH2-OH

Absent

A new downfield triplet

appears,

corresponding to the
~3.7 ppm (f) _

protons adjacent to

the newly formed

hydroxyl group.

Cyclohexyl Protons

~0.9-1.8 ppm (m)

The complex multiplet

for the cyclohexane
~0.9-1.8 ppm (m) ring protons remains
in a similar region for

both compounds.

A slight upfield shift is
observed for the

methylene protons

-CH2- adjacent to ring ~1.8 ppm (q) ~1.5 ppm (q) ]
adjacent to the
cyclohexane ring after
substitution.
A broad singlet, which
~1.5-2.5 ppm (s, is exchangeable with
-OH Absent
broad) D20, appears for the

hydroxyl proton.

Table 3: *C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Chemical Shifts in ppm)
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Carbon Environment

(2-
Bromoethyl)cyclohex
ane (in CDCls)

2-Cyclohexylethanol

) Interpretation
(in CDCls)

-CH2-Br

~34 ppm

The signal for the

carbon bonded to
Absent o

bromine is no longer

present.

-CH2-OH

Absent

A new signal appears
in the downfield
~61 ppm region, characteristic
of a carbon bonded to

an oxygen atom.

Cyclohexyl Carbons

~26-38 ppm

The signals for the

cyclohexane ring
~26-40 ppm carbons are present in
both spectra with

minor shifts.

-CH:- adjacent to ring

~40 ppm

A slight upfield shift is
observed for the
~38 ppm methylene carbon
adjacent to the

cyclohexane ring.

Table 4: Mass Spectrometry (MS) Data
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lon

(2-
Bromoethyl)cyclohex  2-Cyclohexylethanol
ane

Interpretation

Molecular lon [M]*

m/z 190/192 (1:1

ratio)

m/z 128

The characteristic
isotopic pattern of
bromine ("°Br and
81Br) is observed in
the starting material
but is absent in the
product. The
molecular ion of the
product corresponds
to the molecular
weight of 2-

cyclohexylethanol.

[M-H20]*

Absent m/z 110

A common
fragmentation for
alcohols, the loss of a
water molecule, is
observed in the
product's mass

spectrum.

[CeHa1]*

m/z 83 m/z 83

The cyclohexyl cation
fragment is a major

peak in both spectra.

[CeH10]*

m/z 82 m/z 82

Fragmentation of the
cyclohexane ring is
observed in both

compounds.

Experimental Protocol: Synthesis of 2-
Cyclohexylethanol
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This protocol outlines the synthesis of 2-Cyclohexylethanol from (2-Bromoethyl)cyclohexane
via a nucleophilic substitution reaction (SN2).

Materials:

e (2-Bromoethyl)cyclohexane
e Sodium hydroxide (NaOH)

o Water

e Ethanol

o Diethyl ether

e Anhydrous magnesium sulfate (MgSOa)
e Round-bottom flask

» Reflux condenser

e Separatory funnel

o Beakers and Erlenmeyer flasks
e Heating mantle

» Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 20 mL of water.

To this solution, add 20 mL of ethanol.

Add 9.55 g (0.05 mol) of (2-Bromoethyl)cyclohexane to the flask.

Attach a reflux condenser and heat the mixture to reflux for 2 hours with stirring.
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 After reflux, allow the mixture to cool to room temperature.

o Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether.
o Shake the funnel and allow the layers to separate.

» Remove the aqueous layer and wash the organic layer with 2 x 20 mL of water.

» Dry the organic layer over anhydrous magnesium sulfate.

« Filter the drying agent and remove the diethyl ether using a rotary evaporator.

e The resulting liquid is crude 2-cyclohexylethanol. Further purification can be achieved by
distillation.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
starting material and the synthesized product.
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Workflow for Spectroscopic Comparison
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Caption: Workflow of Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Comparison: (2-Bromoethyl)cyclohexane
and its Substitution Product, 2-Cyclohexylethanol]. BenchChem, [2026]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b041411#spectroscopic-comparison-of-2-
bromoethyl-cyclohexane-starting-material-and-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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